molecular formula C11H11N3O3 B7480378 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Cat. No. B7480378
M. Wt: 233.22 g/mol
InChI Key: JCSFPQGUGZCNCJ-UHFFFAOYSA-N
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Description

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide, also known as Mocetinostat, is a small-molecule inhibitor of histone deacetylases (HDACs). It is a potential drug candidate for the treatment of cancer and other diseases.

Mechanism of Action

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a selective inhibitor of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide also induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Biochemical and Physiological Effects:
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has also been shown to have anti-inflammatory activity and to improve cognitive function in animal models of neurodegenerative diseases. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being fatigue, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene regulation and disease. However, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a relatively new compound, and its long-term safety and efficacy have yet to be fully established. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is also a complex molecule, making its synthesis challenging and expensive.

Future Directions

There are several potential future directions for research on 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its anti-cancer activity in clinical trials, particularly in combination with other anti-cancer drugs. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for further optimization of the synthesis method to improve yields and reduce costs.

Synthesis Methods

The synthesis of 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 6-methoxy-3-pyridinecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide.

Scientific Research Applications

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide works by inhibiting the activity of HDACs, which play a critical role in epigenetic regulation of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.

properties

IUPAC Name

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-5-9(14-17-7)13-11(15)8-3-4-10(16-2)12-6-8/h3-6H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSFPQGUGZCNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

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